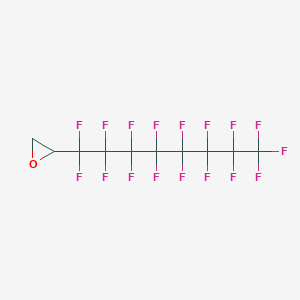
N-(Benzenesulfonyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Benzenesulfonyl)furan-2-carboxamide can be synthesized through a combination of C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
The scalability of the synthetic routes mentioned above makes them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .
Common Reagents and Conditions
Oxidation: Singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed C–H arylation reactions are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparaison Avec Des Composés Similaires
N-(Benzenesulfonyl)furan-2-carboxamide can be compared with other furan carboxamides, such as carboxine, oxicarboxine, and boscalid. These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while carboxine and oxicarboxine are primarily used as fungicides, boscalid has a broader spectrum of biological activity .
List of Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
This compound stands out due to its unique combination of an electron-rich furan moiety and an anilide ring, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
52448-71-2 |
|---|---|
Formule moléculaire |
C11H9NO4S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13) |
Clé InChI |
ISYBOHPXLPBXTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



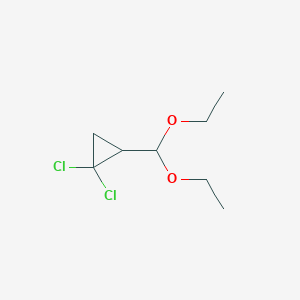

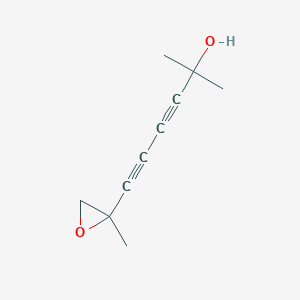
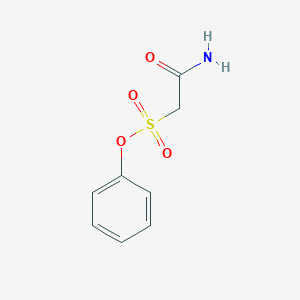
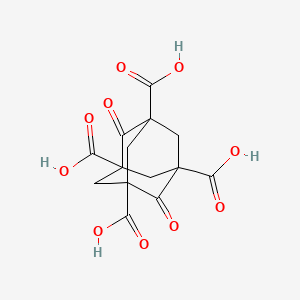
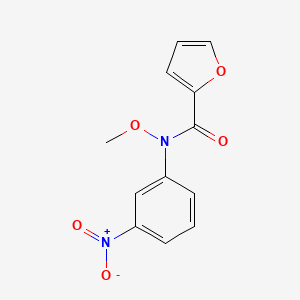
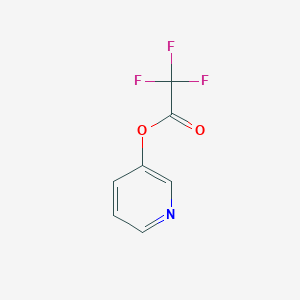


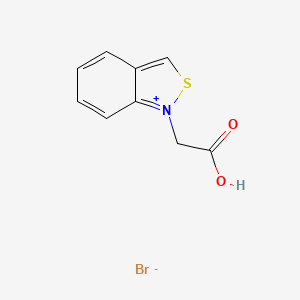
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
